molecular formula C36H27N3O8 B15019525 bis(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B15019525
M. Wt: 629.6 g/mol
InChI Key: ASULOODLKWSGOT-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a combination of methoxyphenyl, imino, nitrobenzene, and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 2-nitrobenzene-1,4-dicarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The imine and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The compound’s ability to form hydrogen bonds and interact with aromatic residues in proteins may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-BIS({4-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE
  • 1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE

Uniqueness

1,4-BIS({4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. The combination of imine and nitro groups also provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C36H27N3O8

Molecular Weight

629.6 g/mol

IUPAC Name

bis[4-[(4-methoxyphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C36H27N3O8/c1-44-29-16-8-27(9-17-29)37-22-24-3-12-31(13-4-24)46-35(40)26-7-20-33(34(21-26)39(42)43)36(41)47-32-14-5-25(6-15-32)23-38-28-10-18-30(45-2)19-11-28/h3-23H,1-2H3

InChI Key

ASULOODLKWSGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)OC)[N+](=O)[O-]

Origin of Product

United States

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